2-[4-(4-ethoxyphenoxy)-3-nitrophenyl]quinoxaline
Overview
Description
2-[4-(4-Ethoxyphenoxy)-3-nitrophenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of an ethoxyphenoxy group and a nitrophenyl group attached to the quinoxaline core. Quinoxaline derivatives are known for their diverse biological activities and have applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-ethoxyphenoxy)-3-nitrophenyl]quinoxaline typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the ethoxyphenoxy and nitrophenyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For instance, the Ullmann reaction can be employed to attach the ethoxyphenoxy group to the quinoxaline core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(4-Ethoxyphenoxy)-3-nitrophenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ethoxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
2-[4-(4-Ethoxyphenoxy)-3-nitrophenyl]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(4-ethoxyphenoxy)-3-nitrophenyl]quinoxaline involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
- 2-(4-tert-butylphenoxy)-6-chloroquinoxaline
- 2-(2-cyanophenoxy)-6-chloroquinoxaline
- 2-(4-methoxyphenoxy)-3-nitrophenylquinoxaline
Comparison: 2-[4-(4-ethoxyphenoxy)-3-nitrophenyl]quinoxaline is unique due to the presence of both the ethoxyphenoxy and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenoxy)-3-nitrophenyl]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-2-28-16-8-10-17(11-9-16)29-22-12-7-15(13-21(22)25(26)27)20-14-23-18-5-3-4-6-19(18)24-20/h3-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOARMHRTZZOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.